7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core with an indole moiety and a chlorine substituent. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization to form the quinazolinone ring. The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazolinone core can also interact with DNA and proteins, leading to changes in cellular processes. These interactions can result in the compound’s observed biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one: Unique due to its specific substitution pattern and combination of functional groups.
Indole derivatives: Share the indole moiety but differ in other structural aspects.
Quinazolinone derivatives: Share the quinazolinone core but differ in the substituents attached.
Uniqueness
The uniqueness of this compound lies in its combination of the indole and quinazolinone moieties, along with the presence of a chlorine atom and a sulfanylidene group. This specific structure imparts unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H14ClN3OS |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
VAIFJJKIQIBQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Origin of Product |
United States |
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